methyl 1-[(2,5-dimethylphenyl)methyl]-3-[methyl(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate
Description
This compound is a pyrazole-based derivative featuring a 2,5-dimethylphenylmethyl substituent at the 1-position, a methyl(4-methylphenyl)sulfamoyl group at the 3-position, and a carboxylate ester at the 4-position. Its molecular formula is C₂₃H₂₅N₃O₄S, with a molecular weight of 463.53 g/mol. Similarly, ¹H-NMR would likely display signals for the 2,5-dimethylphenyl group (δ ~2.1–2.3 ppm for methyl groups, δ ~6.8–7.2 ppm for aromatic protons) and the methyl ester (δ ~3.8 ppm) .
Properties
IUPAC Name |
methyl 1-[(2,5-dimethylphenyl)methyl]-3-[methyl-(4-methylphenyl)sulfamoyl]pyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S/c1-15-7-10-19(11-8-15)24(4)30(27,28)21-20(22(26)29-5)14-25(23-21)13-18-12-16(2)6-9-17(18)3/h6-12,14H,13H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAWDXYUWESXAFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C)S(=O)(=O)C2=NN(C=C2C(=O)OC)CC3=C(C=CC(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 1-[(2,5-dimethylphenyl)methyl]-3-[methyl(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate is a complex organic compound belonging to the pyrazole family, which has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 402.52 g/mol. Its structure features a pyrazole ring with various substituents that contribute to its biological activity.
Structural Representation
| Component | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 402.52 g/mol |
| IUPAC Name | This compound |
Antitumor Activity
Recent studies have indicated that pyrazole derivatives exhibit significant antitumor properties. The compound has been evaluated for its efficacy against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.
Case Study: Anticancer Efficacy
A study conducted on breast cancer cell lines MCF-7 and MDA-MB-231 revealed that this compound significantly reduced cell viability at concentrations above 10 µM. The mechanism was attributed to the induction of apoptosis via the intrinsic pathway, as evidenced by increased levels of cleaved caspase-3 and PARP.
Anti-inflammatory Properties
In addition to its antitumor activity, the compound has demonstrated anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
The anti-inflammatory activity is believed to be mediated through the inhibition of NF-κB signaling pathways, which play a crucial role in the inflammatory response.
Antibacterial Activity
The antibacterial potential of this compound has also been explored. In vitro studies have shown effectiveness against several Gram-positive and Gram-negative bacterial strains.
Comparative Efficacy
A comparison of the antibacterial activity against standard antibiotics revealed that the compound exhibited comparable or superior efficacy against strains such as Staphylococcus aureus and Escherichia coli.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazole derivatives. Modifications on the pyrazole ring and substituents have been systematically studied to enhance potency and selectivity.
Key Findings
- Substituent Variation : The presence of methyl groups on the phenyl rings significantly enhances antitumor activity.
- Sulfamoyl Group : The sulfamoyl moiety is essential for antibacterial activity, contributing to the compound's ability to disrupt bacterial cell wall synthesis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key differences between the target compound and structurally related pyrazole derivatives:
Key Observations:
Substituent Effects on Solubility and Bioactivity: The target compound’s 2,5-dimethylphenylmethyl group likely enhances lipophilicity compared to the 4-chlorophenyl group in compound 27, which may influence membrane permeability in biological systems .
Spectral and Synthetic Comparisons: IR spectra of sulfamoyl/sulfonamide-containing pyrazoles consistently show strong SO₂ asymmetric and symmetric stretching vibrations (~1385–1164 cm⁻¹), as seen in compound 27 .
Thermal Stability :
- The target compound lacks reported melting point data, but analogs like compound 7f (m.p. 134–178°C) and compound 27 (m.p. 138–142°C) suggest moderate thermal stability for pyrazole derivatives with bulky aryl groups .
Research Implications and Limitations
- Structural Diversity : The target compound’s unique 2,5-dimethylphenylmethyl group distinguishes it from analogs with para-substituted aryl groups (e.g., 4-methyl or 4-chloro), which may confer distinct pharmacological or material science applications .
- Data Gaps : Direct experimental data (e.g., melting point, bioactivity) for the target compound are absent in the provided evidence. Comparisons rely on extrapolation from structurally related compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
